N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide
Description
N’-Hexanoyl-N’-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide is a complex organic compound with a unique structure that includes multiple functional groups such as imidazole, pyrrolidine, and thieno rings
Properties
Molecular Formula |
C32H51N5O8S |
|---|---|
Molecular Weight |
665.8 g/mol |
IUPAC Name |
11-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-hexanoyl-N'-[6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl]-7-oxoundecanehydrazide |
InChI |
InChI=1S/C32H51N5O8S/c1-2-3-6-18-28(41)36(19-12-5-8-15-25(39)23-20-29(42)37(45)31(23)43)35-27(40)17-9-4-7-13-22(38)14-10-11-16-26-30-24(21-46-26)33-32(44)34-30/h23-24,26,30,45H,2-21H2,1H3,(H,35,40)(H2,33,34,44)/t23?,24-,26-,30-/m0/s1 |
InChI Key |
NCWZQCBPNDFDKU-GKYWWTQSSA-N |
Isomeric SMILES |
CCCCCC(=O)N(CCCCCC(=O)C1CC(=O)N(C1=O)O)NC(=O)CCCCCC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Canonical SMILES |
CCCCCC(=O)N(CCCCCC(=O)C1CC(=O)N(C1=O)O)NC(=O)CCCCCC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-Hexanoyl-N’-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide involves multiple stepsThe reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring the process is safe and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: N’-Hexanoyl-N’-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide can undergo various types of chemical reactions including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired reaction occurs efficiently .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce additional oxygen-containing functional groups, while reduction reactions may remove such groups. Substitution reactions can introduce new functional groups or replace existing ones .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide exhibit significant anticancer properties. For instance, derivatives of thieno[3,4-d]imidazole have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .
Case Study:
A study conducted on thieno[3,4-d]imidazole derivatives demonstrated their effectiveness against breast cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death .
2. Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. The presence of hydrazide and dioxopyrrolidine moieties is associated with enhanced antibacterial effects against Gram-positive and Gram-negative bacteria.
Case Study:
A series of hydrazide derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications similar to those in this compound exhibited significant inhibition zones in agar diffusion tests .
Biochemical Applications
1. Enzyme Inhibition
The compound may function as an enzyme inhibitor due to its ability to form stable complexes with enzymatic active sites. This property is particularly relevant in the development of inhibitors for proteases involved in various diseases.
Case Study:
Research on similar compounds has shown that they can effectively inhibit serine proteases by mimicking substrate interactions. This inhibition can lead to therapeutic benefits in conditions such as chronic inflammation and cancer .
2. Drug Delivery Systems
this compound's unique structure allows it to be utilized as a carrier for drug delivery systems. Its hydrophilic and lipophilic balance enables encapsulation of various therapeutic agents.
Material Science Applications
1. Polymer Synthesis
The compound can serve as a monomer or cross-linking agent in polymer chemistry. Its functional groups facilitate the formation of novel polymers with tailored properties for applications in coatings and adhesives.
Case Study:
A recent study demonstrated the use of thieno[3,4-d]imidazole derivatives in creating conductive polymers that exhibit enhanced electrical properties suitable for electronic applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N’-Hexanoyl-N’-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other proteins. This can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other imidazole-containing molecules, such as histidine, purine, and various synthetic imidazole derivatives. These compounds share some structural features and functional groups with N’-Hexanoyl-N’-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide .
Uniqueness: What sets N’-Hexanoyl-N’-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide apart is its unique combination of functional groups and structural features. This gives it distinct chemical and biological properties that can be exploited for various applications .
Biological Activity
N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide is a complex organic compound with potential biological activity. Understanding its biological effects is crucial for assessing its therapeutic applications. This article will explore the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound features a hydrazide functional group, which is known for its ability to form stable complexes with various biomolecules. The presence of multiple functional groups suggests a diverse range of interactions within biological systems.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C₃₁H₄₃N₃O₇S |
| Molecular Weight | 585.77 g/mol |
| Functional Groups | Hydrazide, Thienoimidazole, Dioxopyrrolidine |
The biological activity of this compound is primarily attributed to its ability to modulate protein interactions and enzymatic activities. Research indicates that compounds with similar structures can act as inhibitors or modulators of key enzymes involved in cellular signaling pathways.
Potential Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific cancer cell proliferation pathways. Its structural similarity to known anticancer agents indicates potential efficacy against various cancer types.
- Antimicrobial Properties : The presence of the thienoimidazole moiety suggests potential antimicrobial activity. Compounds in this class have been shown to disrupt bacterial cell membranes and inhibit growth.
- Neuroprotective Effects : Some derivatives of hydrazides have demonstrated neuroprotective effects in preclinical models, suggesting that this compound may also offer protection against neurodegenerative conditions.
Case Studies
Several studies have reported on the biological effects of similar compounds:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored a series of hydrazides and their derivatives, revealing that certain structural modifications enhanced their potency against cancer cell lines. The study utilized in vitro assays to demonstrate significant cytotoxicity at micromolar concentrations .
- Research on Antimicrobial Efficacy : Another investigation focused on thienoimidazole derivatives showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Neuroprotective Mechanisms : Research indicated that hydrazide compounds could reduce oxidative stress in neuronal cells, thus providing a protective effect against neurotoxicity induced by various agents .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
